REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][CH2:20][N:21]=[C:22]=[O:23]>O1CCCC1>[CH3:1][N:2]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)[C:22](=[O:23])[NH:21][CH2:20][CH2:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=1
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 30 minutes of stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from alcohol-water (4:1 v/v)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(NCCC1=NC=CC=C1)=O)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |